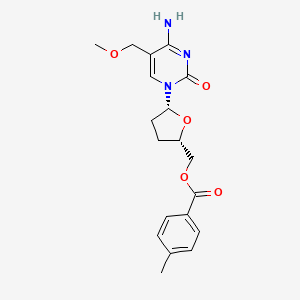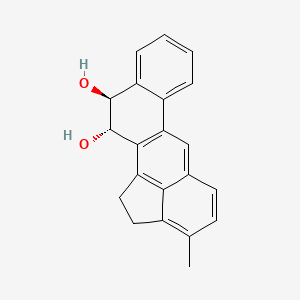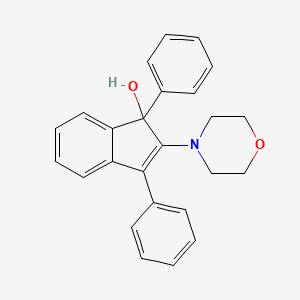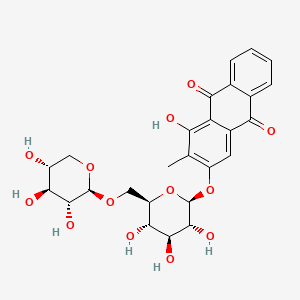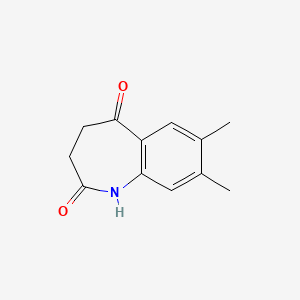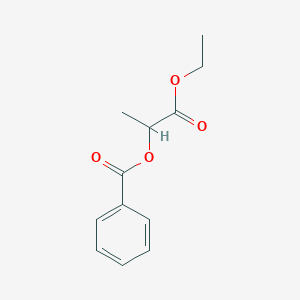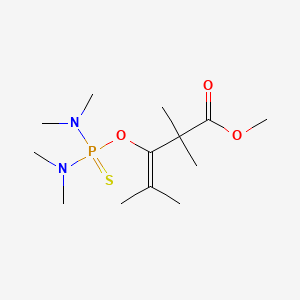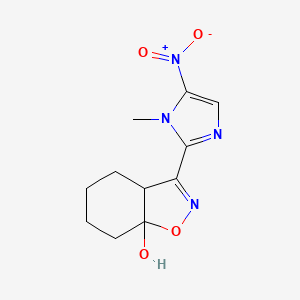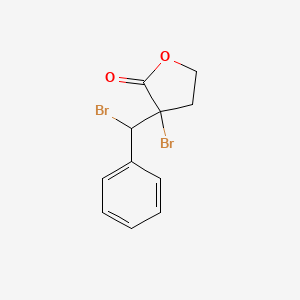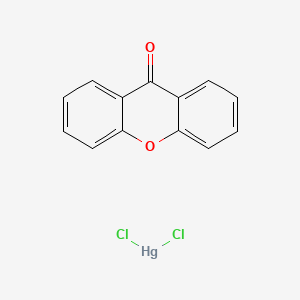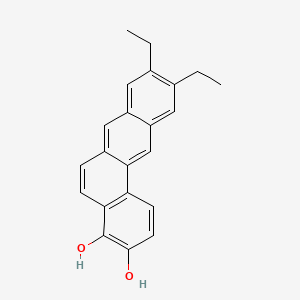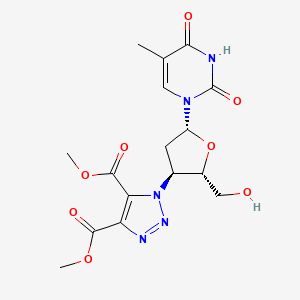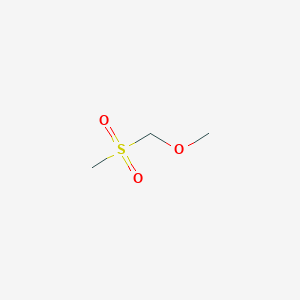
Methoxy(methylsulfonyl)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoxy(methylsulfonyl)methane is an organosulfur compound with the chemical formula C3H8O3S. It is a colorless, crystalline solid that features the sulfonyl functional group. This compound is known for its stability and resistance to decomposition at elevated temperatures. It occurs naturally in some plants and is present in small amounts in various foods and beverages.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methoxy(methylsulfonyl)methane can be synthesized through several methods. One common approach involves the reaction of methane with sulfuryl chloride in the presence of a radical initiator. This reaction produces methanesulfonyl chloride, which can then be further reacted with methanol to yield this compound .
Another method involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene, followed by reaction with methanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Methoxy(methylsulfonyl)methane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it to sulfide derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions include various sulfone and sulfide derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methoxy(methylsulfonyl)methane has a wide range of applications in scientific research:
Mecanismo De Acción
Methoxy(methylsulfonyl)methane exerts its effects through several mechanisms:
Anti-inflammatory: It inhibits the production of inflammatory cytokines and reduces oxidative stress by scavenging free radicals.
Antioxidant: It enhances the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase.
Cellular Mechanisms: It affects various cellular pathways, including those involved in apoptosis and cell proliferation.
Comparación Con Compuestos Similares
Methoxy(methylsulfonyl)methane is often compared with other organosulfur compounds such as:
Dimethyl sulfoxide (DMSO): Both compounds have similar anti-inflammatory and antioxidant properties, but this compound is more stable and less toxic.
Dimethyl sulfide: This compound is less stable and has a lower boiling point compared to this compound.
Dimethyl sulfate: It is highly toxic and used primarily as a methylating agent, whereas this compound is safer and used in dietary supplements.
This compound stands out due to its stability, safety profile, and wide range of applications in various fields.
Propiedades
Número CAS |
39213-24-6 |
|---|---|
Fórmula molecular |
C3H8O3S |
Peso molecular |
124.16 g/mol |
Nombre IUPAC |
methoxy(methylsulfonyl)methane |
InChI |
InChI=1S/C3H8O3S/c1-6-3-7(2,4)5/h3H2,1-2H3 |
Clave InChI |
XMVHIXPXKJRKRE-UHFFFAOYSA-N |
SMILES canónico |
COCS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




